

Technical Support Center: Enmetazobactam Infusion Stability

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Compound of Interest

Compound Name: *Enmetazobactam*

Cat. No.: *B1664276*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **enmetazobactam** in various infusion solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended infusion solutions for **enmetazobactam**?

Enmetazobactam, in combination with cefepime (EXBLIFEP), is compatible with the following infusion solutions:

- 0.9% Sodium Chloride Injection[1][2][3]
- 5% Dextrose Injection[1][2][3]
- 2.5% Dextrose and 0.45% Sodium Chloride Injection[1][2]

Q2: What is the stability of **enmetazobactam** after reconstitution and dilution?

The stability of **enmetazobactam** is dependent on the storage conditions, including temperature, time, and the infusion container. Generally, **enmetazobactam** is considered chemically stable if it retains more than 90% of its initial concentration.[4][5][6][7]

Stability in Different Containers and Conditions:

Infusion Solution	Concentration (Enmetazobactam)	Container	Temperature	Light Exposure	Duration of Stability (>90% concentration remaining)
0.9% NaCl or 5% Dextrose	31.25 mg/mL	Polypropylene Syringes	22-25°C	Exposed to light	24 hours[4][5]
0.9% NaCl or 5% Dextrose	6.25 mg/mL	Silicone or Polyisoprene Elastomeric Devices	32°C	Protected from light	24 hours[4][5]

Reconstituted and Diluted Solution Storage:

- After reconstitution and dilution, the solution should be stored in a refrigerator at 2°C to 8°C for up to 4-6 hours before administration.[2][8][9]
- The intravenous infusion of the diluted solution must be completed within 6-8 hours of dilution, which includes the time refrigerated and time at room temperature during administration.[1][2][8]
- A study has also confirmed the stability of the reconstituted and diluted solution for 4.5 hours at controlled room temperature.[10]

Q3: Can the color of the **enmetazobactam** solution change, and does this indicate degradation?

Solutions of cefepime-**enmetazobactam** may develop a yellow to amber color depending on storage conditions.[3][8] This color change does not necessarily indicate a loss of potency.[3][8] However, the solution should always be visually inspected for particulate matter before administration; only clear solutions free of particles should be used.[8]

Q4: With which other drugs is **enmetazobactam** known to be incompatible?

Enmetazobactam, in combination with cefepime, has known physical-chemical incompatibilities with the following antibiotics:

- Metronidazole[3][9]
- Vancomycin[3][9]
- Gentamicin[3][9]
- Tobramycin sulphate[3][9]
- Netilmicin sulphate[3][9]

If concomitant therapy with these drugs is required, they must be administered separately.[3][9]
The compatibility of **enmetazobactam** solution with other drugs has not been fully established.
[1][2]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Precipitation or visible particles in the solution.	- Incompatibility with co-administered drugs. - Improper reconstitution or dilution. - Exceeded storage time or improper temperature.	- Do not administer the solution. - Visually inspect the solution before use. [8] - Prepare a fresh solution following the recommended reconstitution and dilution protocol. - Ensure incompatible drugs are administered separately. [3] [9]
Unexpected loss of potency in experimental results.	- Degradation of enmetazobactam due to improper storage. - Interaction with other components in the experimental setup.	- Review storage conditions (time, temperature, light exposure) to ensure they are within the recommended limits. - Verify the compatibility of all materials used in the experimental setup. - Perform a stability check of a freshly prepared solution using a validated analytical method (e.g., HPLC).
Variation in pH of the prepared solution.	- The pH of the solution can be an indicator of stability.	- Monitor the pH of the solution. A variation of less than one pH unit is generally considered acceptable for chemical stability. [4] [5] [6] [7]

Experimental Protocols

Protocol 1: Reconstitution and Dilution of **Enmetazobactam** for Infusion

This protocol describes the standard procedure for preparing **enmetazobactam** for intravenous infusion.

- Reconstitution:

- Withdraw 10 mL of a compatible infusion solution (0.9% Sodium Chloride, 5% Dextrose, or 2.5% Dextrose and 0.45% Sodium Chloride) from a 250 mL infusion bag.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[11\]](#)
- Add the 10 mL of solution to the vial containing the cefepime/**enmetazobactam** powder.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[11\]](#)
- Gently mix to dissolve the powder completely.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[11\]](#) The approximate final concentration will be 0.20 g/mL of cefepime and 0.05 g/mL of **enmetazobactam**.[\[3\]](#)[\[8\]](#)
- Caution: The reconstituted solution is not for direct injection.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[11\]](#)
- Dilution:
 - Immediately after reconstitution, withdraw the required volume of the reconstituted solution from the vial.[\[2\]](#)[\[3\]](#)[\[9\]](#)
 - Add the withdrawn volume back into the 250 mL infusion bag from which the initial 10 mL was taken.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[11\]](#) The same type of infusion solution must be used for both reconstitution and dilution.[\[1\]](#)[\[2\]](#)[\[11\]](#)

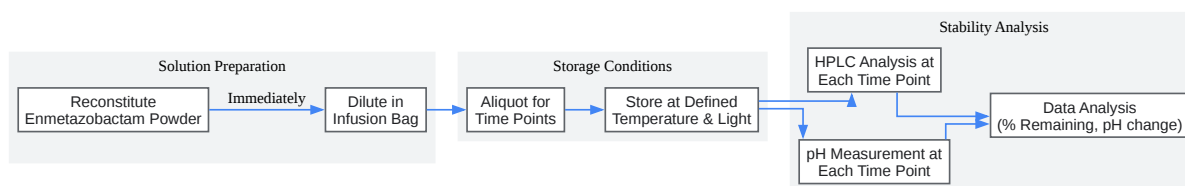
Protocol 2: Stability Testing of **Enmetazobactam** in Infusion Solutions using HPLC

This protocol outlines a general method for assessing the chemical stability of **enmetazobactam** in infusion solutions.

- Sample Preparation:
 - Prepare the **enmetazobactam** solution in the desired infusion solution (e.g., 0.9% NaCl or 5% Dextrose) at the specified concentration.
 - Divide the solution into aliquots for testing at different time points (e.g., 0, 8, 12, 24 hours).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Store the aliquots under the desired conditions (e.g., 22-25°C with light exposure or 32°C protected from light).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- HPLC Analysis:

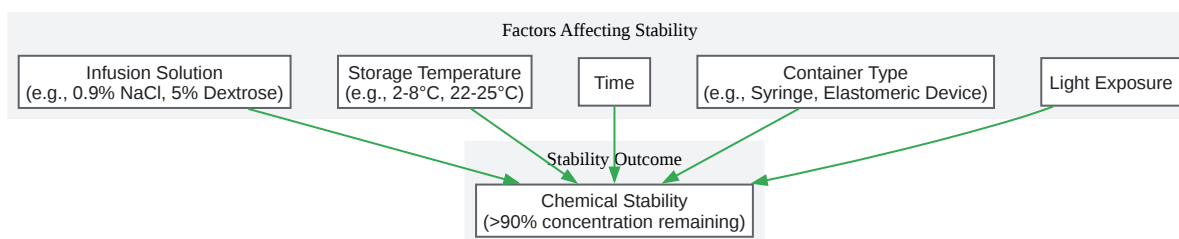
- Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase HPLC (RP-HPLC) method is commonly used for the simultaneous estimation of cefepime and **enmetazobactam**.^[12]
- At each time point, inject a sample of the solution into the HPLC system.
- Measure the peak area corresponding to **enmetazobactam**.
- Data Analysis:
 - Calculate the concentration of **enmetazobactam** at each time point by comparing the peak area to a standard curve.
 - Determine the percentage of the initial concentration remaining at each time point.
 - The solution is considered chemically stable if the concentration of **enmetazobactam** remains above 90% of the initial concentration.^{[4][5][6][7]}
- pH Measurement:
 - At each time point, measure the pH of a separate aliquot of the solution.^{[4][5][6][7]}
 - A change in pH of less than one unit is typically acceptable.^{[4][5][6][7]}

Visualizations



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Caption: Experimental workflow for **enmetazobactam** stability testing.



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Caption: Key factors influencing the stability of **enmetazobactam** solutions.

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